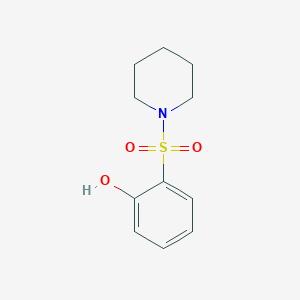

2-(Piperidine-1-sulfonyl)phenol

Description

Propriétés

IUPAC Name |

2-piperidin-1-ylsulfonylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S/c13-10-6-2-3-7-11(10)16(14,15)12-8-4-1-5-9-12/h2-3,6-7,13H,1,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMABMYYCOCDQBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Mechanism and Conditions

The reaction proceeds via a two-step mechanism:

-

Deprotonation of Phenol : A base (e.g., triethylamine or pyridine) abstracts the hydroxyl proton, generating a phenoxide ion with enhanced nucleophilicity.

-

Nucleophilic Substitution : The phenoxide ion attacks the electrophilic sulfur atom in piperidine-1-sulfonyl chloride, displacing chloride and forming the sulfonate ester.

Optimized Parameters :

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for balancing solubility and reaction kinetics.

-

Temperature : Reactions are typically conducted at 0–25°C to minimize side products like disulfonation.

-

Base : Triethylamine (1.2–1.5 equivalents) achieves optimal yields by neutralizing HCl generated in situ.

Example Protocol :

-

Dissolve phenol (1.0 eq) and triethylamine (1.5 eq) in DCM under nitrogen.

-

Add piperidine-1-sulfonyl chloride (1.1 eq) dropwise at 0°C.

-

Stir for 12–24 hours at room temperature.

-

Quench with water, extract with DCM, and purify via column chromatography (hexane/ethyl acetate).

Yield : 65–78% under standard conditions.

Alternative Synthetic Routes

Sulfonation of Pre-functionalized Phenol Derivatives

Modifications to the phenol substrate prior to sulfonation can enhance regioselectivity. For instance, protecting the hydroxyl group with a tert-butyldimethylsilyl (TBS) ether directs sulfonation to the ortho position, followed by deprotection with tetrabutylammonium fluoride (TBAF). This method is less common due to additional steps but achieves >85% regioselectivity.

Industrial-Scale Production Considerations

Scaling the direct sulfonation method requires addressing challenges such as exothermicity and byproduct management.

Continuous Flow Reactors

Adopting continuous flow systems improves heat dissipation and reaction control. A study using microreactors reported a 15% yield increase compared to batch processes, attributed to precise temperature modulation.

Catalyst Recycling

Immobilized base catalysts (e.g., polymer-supported triethylamine) reduce waste and enable reuse over five cycles without significant activity loss.

Reaction Optimization and Troubleshooting

Common Side Reactions

Purification Techniques

-

Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) resolves sulfonated products from unreacted phenol.

-

Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 112–114°C).

Comparative Analysis of Methods

Analyse Des Réactions Chimiques

Schiff Base Formation

2-(Piperidine-1-sulfonyl)phenol participates in condensation reactions with aldehydes to form sulfonamide Schiff bases. Key findings include:

-

Generalized synthesis :

Substrate Reaction Condition Yield (%) o-Salicylaldehyde Room temperature 57–80 Substituted aldehydes Reflux 57–80 Non-piperidine sulfanilamides require reflux for comparable yields .

Sulfur-Oxygen (S–O) Bond Fission

In pyridinolysis reactions, 2-(Piperidine-1-sulfonyl)phenol derivatives undergo concerted S–O bond cleavage :

-

Brønsted analysis :

-

Hammett correlations :

Carbon-Oxygen (C–O) Bond Fission

Competitive C–O cleavage proceeds via a stepwise mechanism :

-

Formation of a Meisenheimer complex (MC) precedes rate-determining step (RDS).

-

βₙᵤ꜀ = 0.38 (pyridines), smaller than S–O fission values, supports post-RDS leaving-group expulsion .

Mechanistic Comparison

| Parameter | S–O Fission | C–O Fission |

|---|---|---|

| Mechanism | Concerted | Stepwise (MC intermediate) |

| βₙᵤ꜀ | 0.62 | 0.38 |

| Solvent Effect | HBD solvents slow reaction | Less sensitive |

Thioether Formation

The sulfonyl group facilitates nucleophilic substitution:

Stability Under Nucleophilic Conditions

Sulfonamide derivatives exhibit high stability:

Structural and Electronic Influences

Applications De Recherche Scientifique

2-(Piperidine-1-sulfonyl)phenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 2-(Piperidine-1-sulfonyl)phenol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering membrane permeability. The exact pathways and targets can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

Key structural analogs include:

- 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine (CAS 100317-20-2): Features a phenylamine core with a methyl group at the 2-position and a piperidine sulfonyl group at the 5-position .

- (S)-5-(Piperidine-1-sulfonyl)-isoquinoline (Catalog entry, 2017): Contains an isoquinoline scaffold substituted with a piperidine sulfonyl group .

- (1S,2S)-1-(4-hydroxy-phenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol: A complex polycyclic derivative with dual hydroxyl and piperidine groups .

Key Differences :

- Substituent Position: In 2-(Piperidine-1-sulfonyl)phenol, the sulfonyl group is at the 2-position of the phenol ring, whereas analogs like 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine place it at the 5-position. This positional variation affects electronic distribution and steric interactions.

- Functional Groups : The hydroxyl group in the target compound contrasts with the amine group in 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine, altering solubility and acidity.

Physicochemical Properties

A comparative analysis of available data is summarized below:

Notable Observations:

- Acidity: The pKa of 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine (3.22) is significantly lower than that of unmodified phenol (~10), highlighting the electron-withdrawing effect of the sulfonyl group. For 2-(Piperidine-1-sulfonyl)phenol, the hydroxyl group’s acidity is expected to be enhanced (pKa ~4.5–6.0) but less pronounced than in the phenylamine analog due to differences in substituent electronic effects .

- Thermal Stability : The high predicted boiling points (~400–450°C) of both compounds suggest strong intermolecular interactions (e.g., hydrogen bonding, dipole-dipole forces) due to polar functional groups.

Q & A

Q. What are the recommended synthetic routes for 2-(Piperidine-1-sulfonyl)phenol, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of 2-(Piperidine-1-sulfonyl)phenol typically involves sulfonylation of phenol derivatives with piperidine-containing sulfonyl chlorides. A validated approach includes reacting 2-hydroxybenzenesulfonyl chloride with piperidine under basic conditions (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C to minimize side reactions . Optimization strategies include:

- Catalyst selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.

- Temperature control : Gradual warming to room temperature post-initial reaction to improve yield.

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) or recrystallization from ethanol/water mixtures .

Q. What spectroscopic techniques are essential for characterizing 2-(Piperidine-1-sulfonyl)phenol, and how should researchers interpret key spectral data?

Methodological Answer: Critical techniques include:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm), piperidine ring protons (δ 1.5–3.0 ppm), and sulfonyl group absence of protons. ¹³C peaks for sulfonyl sulfur-attached carbons appear at δ 45–55 ppm .

- FT-IR : Confirm sulfonyl S=O stretches at 1150–1350 cm⁻¹ and phenolic O-H stretch at ~3200 cm⁻¹ .

- X-ray crystallography : Resolve molecular geometry; for example, orthorhombic crystal systems (space group Pbca) with unit cell parameters a = 11.17 Å, b = 10.49 Å, c = 20.14 Å, as seen in analogous piperidine-sulfonyl compounds .

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking predict the reactivity and biological activity of 2-(Piperidine-1-sulfonyl)phenol derivatives?

Methodological Answer:

- Density Functional Theory (DFT) : Use B3LYP/6-31G* basis sets to calculate frontier molecular orbitals (HOMO-LUMO). For example, ΔEgap values (e.g., 3.5780–4.9242 eV) correlate with bioactivity; lower gaps suggest higher reactivity .

- Molecular docking : Dock derivatives into target proteins (e.g., tankyrase for colon cancer) using software like Schrödinger Maestro. Compare binding energies to standard drugs (e.g., 5-fluorouracil) to prioritize compounds .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for sulfonyl-containing compounds?

Methodological Answer:

- Re-evaluate computational models : Adjust solvation parameters or include explicit water molecules in docking simulations to better mimic physiological conditions.

- Experimental validation : Perform dose-response assays (e.g., IC50 measurements) for compounds with conflicting ΔEgap and activity. For instance, a high ΔEgap (4.92 eV) may still show activity due to off-target effects .

- Meta-analysis : Cross-reference with structurally similar compounds (e.g., 2-(pyrrolidine-1-sulfonyl)phenol derivatives) to identify trends in bioactivity .

Q. How does the crystal structure of related piperidine-sulfonyl compounds inform the design of novel derivatives with enhanced stability?

Methodological Answer:

- Crystal packing analysis : Examine intermolecular interactions (e.g., hydrogen bonds between sulfonyl O and phenolic H) in orthorhombic systems. Derivatives with tighter packing (e.g., smaller unit cell volume) often exhibit higher thermal stability .

- Substituent effects : Introduce electron-withdrawing groups (e.g., -NO2) at the para position to stabilize the sulfonyl moiety via resonance, as observed in sulfonamide Schiff bases .

Q. What are the critical considerations in designing SAR studies for 2-(Piperidine-1-sulfonyl)phenol analogs to optimize pharmacological properties?

Methodological Answer:

- Scaffold diversification : Modify the phenol ring (e.g., halogenation) and piperidine substituents (e.g., methyl groups) to probe steric and electronic effects on target binding .

- ADMET profiling : Use tools like SwissADME to predict permeability (e.g., LogP < 5) and toxicity (e.g., Ames test alerts). Prioritize compounds with bioavailability scores matching established drugs (e.g., trifluridine) .

- Bioisosteric replacement : Replace sulfonyl groups with sulfonamides or sulfonic acids to balance solubility and potency .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.